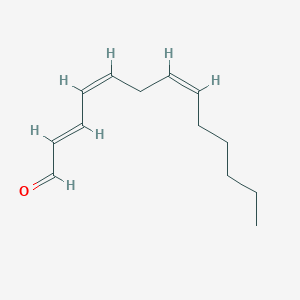

(E,Z,Z)-Trideca-2,4,7-trienal

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(E,Z,Z)-Trideca-2,4,7-trienal is an organic compound with the molecular formula C₁₃H₂₀O It is a triene aldehyde, characterized by three double bonds at positions 2, 4, and 7, with specific E,Z,Z configurations

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (E,Z,Z)-Trideca-2,4,7-trienal typically involves the selective formation of the E,Z,Z isomer. One common method is the Wittig reaction, which involves the reaction of a phosphonium ylide with an aldehyde to form the desired triene aldehyde. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran.

Industrial Production Methods: Industrial production of this compound may involve large-scale Wittig reactions or other olefination techniques. The process requires careful control of reaction conditions to ensure high yield and selectivity for the E,Z,Z isomer. Catalysts and reaction conditions are optimized to minimize by-products and maximize efficiency.

Análisis De Reacciones Químicas

Types of Reactions: (E,Z,Z)-Trideca-2,4,7-trienal undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions at the aldehyde carbon.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as Grignard reagents or organolithium compounds.

Major Products:

Oxidation: Trideca-2,4,7-trienoic acid.

Reduction: Trideca-2,4,7-trienol.

Substitution: Various substituted triene derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

(E,Z,Z)-Trideca-2,4,7-trienal has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the synthesis of fragrances, flavors, and other fine chemicals.

Mecanismo De Acción

The mechanism of action of (E,Z,Z)-Trideca-2,4,7-trienal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The triene structure allows for conjugation and resonance stabilization, which can influence its reactivity and interactions with other molecules.

Comparación Con Compuestos Similares

- (E,E,E)-Trideca-2,4,7-trienal

- (E,E,Z)-Trideca-2,4,7-trienal

Comparison: (E,Z,Z)-Trideca-2,4,7-trienal is unique due to its specific E,Z,Z configuration, which imparts distinct chemical and physical properties compared to its isomers. The different configurations can lead to variations in reactivity, stability, and biological activity, making this compound a valuable compound for targeted applications.

Actividad Biológica

(E,Z,Z)-Trideca-2,4,7-trienal is an organic compound belonging to the class of fatty aldehydes, characterized by its unique molecular structure and biological properties. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and sensory attributes.

Chemical Structure and Properties

- Molecular Formula : C₁₃H₂₀O

- Molecular Weight : 192.2973 g/mol

- IUPAC Name : (2E,4Z,7Z)-trideca-2,4,7-trienal

The compound features three double bonds located at the 2nd, 4th, and 7th positions of the carbon chain, which contribute to its reactivity and interaction with biological systems. The specific E,Z,Z configuration is significant for its sensory and biological properties.

This compound interacts with various biomolecules through its aldehyde group, which can form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction may alter the function of these biomolecules, influencing metabolic pathways and cellular responses. The triene structure allows for conjugation and resonance stabilization, enhancing its reactivity.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. In a study investigating the compound's effects on bacterial strains, it was found to inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell membranes and interference with metabolic processes.

Anti-inflammatory Effects

The compound has also been studied for its potential anti-inflammatory properties. In vitro assays demonstrated that this compound can reduce the production of pro-inflammatory cytokines in immune cells. This suggests a possible role in managing inflammatory conditions.

Sensory Attributes

This compound is known for its distinct odor profile, often described as "blood-like" or "fatty." It has been identified as a potent odorant in various food products and natural sources. Its sensory characteristics are attributed to its unique chemical structure and have implications in flavor chemistry and food science .

Study on Antimicrobial Activity

In a controlled laboratory setting, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 100 µg/mL for S. aureus and 200 µg/mL for E. coli. These findings highlight the compound's potential as a natural antimicrobial agent .

Study on Anti-inflammatory Properties

A study published in Nature explored the anti-inflammatory effects of this compound on human macrophages. The compound significantly reduced the secretion of TNF-alpha and IL-6 in response to lipopolysaccharide (LPS) stimulation. This suggests that it may have therapeutic potential in treating inflammatory diseases .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| (E,E,E)-Trideca-2,4,7-trienal | C₁₃H₂₀O | Different configuration; less potent antimicrobial activity |

| (E,E,Z)-Trideca-2,4,7-trienal | C₁₃H₂₀O | Distinct sensory properties; similar biological activity |

The variations in configuration among these isomers lead to differences in their reactivity profiles and biological activities.

Propiedades

Número CAS |

13552-96-0 |

|---|---|

Fórmula molecular |

C13H20O |

Peso molecular |

192.30 g/mol |

Nombre IUPAC |

(2E,4E,7Z)-trideca-2,4,7-trienal |

InChI |

InChI=1S/C13H20O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14/h6-7,9-13H,2-5,8H2,1H3/b7-6-,10-9+,12-11+ |

Clave InChI |

BIXIZZVISIZZDM-DFHZKIAOSA-N |

SMILES |

CCCCCC=CCC=CC=CC=O |

SMILES isomérico |

CCCCC/C=C\C/C=C/C=C/C=O |

SMILES canónico |

CCCCCC=CCC=CC=CC=O |

Punto de ebullición |

138.00 °C. @ 0.30 mm Hg |

Densidad |

0.801-0.809 |

Key on ui other cas no. |

13552-96-0 |

Descripción física |

colourless to pale yellow liquid; fatty aroma with light fruity undertones |

Solubilidad |

Soluble in fat; Insoluble in water soluble (in ethanol) |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.